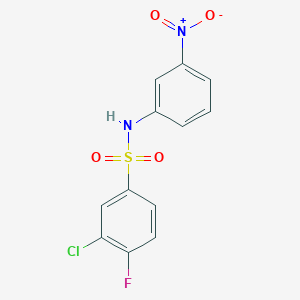

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves strategic functionalization of the benzene ring to introduce sulfonamide groups alongside other substituents such as chloro, fluoro, and nitro groups. While specific synthesis methods for 3-Chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide are not detailed in the available literature, similar compounds are typically synthesized through multi-step chemical reactions. These reactions may include nitration, halogenation, and sulfonamide coupling reactions, utilizing metal-promoted or catalyzed conditions for selectivity and efficiency (Yu et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including this compound, is characterized by the presence of a sulfonamide group attached to a benzene ring that is further substituted with chloro, fluoro, and nitro groups. The spatial arrangement of these substituents influences the compound's overall geometry and electronic distribution, affecting its reactivity and interactions with other molecules. X-ray crystallography studies provide insights into the crystal structures, revealing how intermolecular forces, such as hydrogen bonding and π-π interactions, contribute to the stabilization of these compounds in the solid state (Główka et al., 1995).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo a variety of chemical reactions, including nucleophilic aromatic substitution, due to the electron-withdrawing effects of the sulfonamide, chloro, fluoro, and nitro groups. These reactions allow for further functionalization and transformation of the compound into more complex molecules or for specific applications in synthesis and drug development. Electrophilic fluorinating agents, for example, can introduce fluorine atoms into molecules, enhancing their pharmacokinetic properties (Yasui et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Evaluation

- Compounds related to 3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide have been investigated for their role as inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for studying the kynurenine pathway's role in neuronal injury (Röver et al., 1997).

Inhibitory Effects on Carbonic Anhydrase

- Another area of research involves the synthesis of derivatives like 4-(2-substituted hydrazinyl)benzenesulfonamides, which show potent inhibitory effects against human carbonic anhydrase isoforms. This enzyme plays a crucial role in many physiological processes, including respiration and pH regulation (Gul et al., 2016).

Microwave-Assisted Synthesis

- The compound has been explored in the context of microwave-assisted synthesis techniques. This method has been applied to N-(2-nitrophenyl)benzenesulfonamides, leading to the production of pyrabactin analogues, relevant in plant physiology and agricultural sciences (Huang et al., 2019).

Nucleophilic Aromatic Substitution Studies

- Research has also focused on the synthesis of related compounds and their reactivity in nucleophilic aromatic substitution reactions. This is important for understanding the chemical behavior and potential applications of these compounds in organic synthesis (Ajenjo et al., 2016).

Antimicrobial Activity and Spectroscopic Characterization

- Novel sulfonamide derivatives, including compounds structurally similar to this compound, have been characterized for their antimicrobial activity. These studies provide insights into the potential therapeutic uses of these compounds (Demircioğlu et al., 2018).

Application in Solid-Phase Synthesis

- Research also includes the application of nitrobenzenesulfonamides in solid-phase synthesis, demonstrating their utility in producing a variety of chemical structures. This is valuable for pharmaceutical and synthetic chemistry research (Fülöpová & Soural, 2015).

Colorimetric and Fluorescence Chemosensing

- The compound and its derivatives have been developed as colorimetric and fluorescence probes for the detection of ions in solutions, highlighting their utility in analytical chemistry and environmental monitoring (Ravichandiran et al., 2020).

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-(3-nitrophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O4S/c13-11-7-10(4-5-12(11)14)21(19,20)15-8-2-1-3-9(6-8)16(17)18/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCHXWUUKLUPRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)

![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)

![8-[4-(hydroxymethyl)benzoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502623.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

![5-[(1H-benzimidazol-2-ylthio)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5502638.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)

![1-methyl-3-[2-(4-morpholinyl)ethyl]-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5502669.png)

![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)